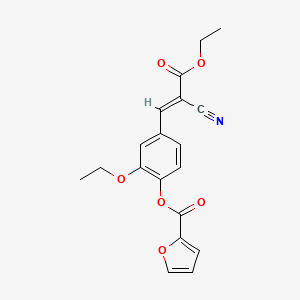![molecular formula C18H21N3O3S B3478247 N-[4-(pyridin-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide](/img/structure/B3478247.png)
N-[4-(pyridin-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide
Overview
Description
N-[4-(pyridin-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a pyridine ring, a sulfonamide group, and a cyclohexane carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(pyridin-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide typically involves the following steps:
Formation of the Sulfonamide Intermediate: The reaction begins with the sulfonation of 4-aminopyridine to form 4-(pyridin-2-ylsulfamoyl)aniline.
Coupling with Cyclohexanecarboxylic Acid: The intermediate is then coupled with cyclohexanecarboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[4-(pyridin-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-[4-(pyridin-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to its sulfonamide moiety.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It is studied for its interactions with biological macromolecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-[4-(pyridin-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial or other therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide: Similar structure but with an acetamide group instead of a cyclohexanecarboxamide moiety.
N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide: Contains a pyrimidine ring instead of a pyridine ring.
Uniqueness
N-[4-(pyridin-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide is unique due to the presence of the cyclohexanecarboxamide moiety, which can impart different physicochemical properties and biological activities compared to its analogs.
Properties
IUPAC Name |
N-[4-(pyridin-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c22-18(14-6-2-1-3-7-14)20-15-9-11-16(12-10-15)25(23,24)21-17-8-4-5-13-19-17/h4-5,8-14H,1-3,6-7H2,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBHKBBNKQQBMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(4-methylphenyl)amino]carbonyl}phenyl 3-chlorobenzoate](/img/structure/B3478164.png)
![4-{[(4-methylphenyl)amino]carbonyl}phenyl 4-bromobenzoate](/img/structure/B3478171.png)
![[4-[(4-Methylphenyl)carbamoyl]phenyl] 2-chlorobenzoate](/img/structure/B3478176.png)
![4-{[(4-methylphenyl)amino]carbonyl}phenyl 2-bromobenzoate](/img/structure/B3478179.png)
![[4-[(4-Methylphenyl)carbamoyl]phenyl] 3-methoxybenzoate](/img/structure/B3478193.png)
![4-{[(4-methylphenyl)amino]carbonyl}phenyl 3,4,5-triethoxybenzoate](/img/structure/B3478196.png)
![4-{[(4-methylphenyl)amino]carbonyl}phenyl (4-bromophenoxy)acetate](/img/structure/B3478210.png)
![4-{[(4-methylphenyl)amino]carbonyl}phenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate](/img/structure/B3478235.png)

![2-(2-phenylethyl)-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}benzamide](/img/structure/B3478244.png)
![2,2-diphenyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}acetamide](/img/structure/B3478249.png)
![3-methoxy-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}benzamide](/img/structure/B3478255.png)
![3-bromo-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}benzamide](/img/structure/B3478260.png)
![2-(4-bromophenoxy)-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}acetamide](/img/structure/B3478267.png)
